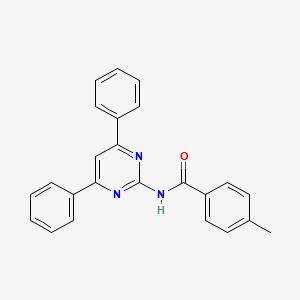

N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

820961-61-3 |

|---|---|

Molecular Formula |

C24H19N3O |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide |

InChI |

InChI=1S/C24H19N3O/c1-17-12-14-20(15-13-17)23(28)27-24-25-21(18-8-4-2-5-9-18)16-22(26-24)19-10-6-3-7-11-19/h2-16H,1H3,(H,25,26,27,28) |

InChI Key |

YDXULYYKHUFYDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Chalcone-Guanidine Cyclocondensation

A common method involves reacting chalcones (1,3-diarylpropenones) with guanidine hydrochloride under basic conditions:

-

Procedure :

-

Mechanism : Base-mediated cyclization forms the pyrimidine ring via nucleophilic attack and dehydration.

Alternative Route Using 2-Amino-4,6-diphenylpyrimidine

2-Amino-4,6-diphenylpyrimidine is also synthesized via diazotization:

-

Procedure :

Amidation of 4,6-Diphenylpyrimidin-2-amine

The amine group at position 2 of the pyrimidine ring is acylated with 4-methylbenzoyl chloride.

Classical Acid Chloride Method

Reagents : 4-Methylbenzoyl chloride, triethylamine (TEA), 1,4-dioxane.

-

Procedure :

-

Limitations : Moderate yield due to steric hindrance from phenyl groups.

Coupling Agent-Mediated Amidation

-

Procedure :

-

Advantages : Higher yields and milder conditions compared to acid chloride methods.

Solvent Optimization Using Cyrene™

Reagents : 4-Methylbenzoyl chloride, TEA, Cyrene™ (a bio-based solvent).

-

Procedure :

-

Benefits : Reduces reliance on hazardous solvents like DMF.

Comparative Analysis of Methods

Mechanistic Insights

Amidation Pathways

-

Acid Chloride Route : Nucleophilic acyl substitution where the pyrimidine amine attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride, facilitated by TEA as a base.

-

HATU-Mediated Coupling : Activation of 4-methylbenzoic acid via HATU forms an active ester, which reacts with the amine to form the amide bond.

Steric and Electronic Effects

-

The 4,6-diphenyl groups on the pyrimidine ring create steric hindrance, necessitating prolonged reaction times or elevated temperatures.

-

Electron-withdrawing groups on the benzamide (e.g., methyl) enhance electrophilicity, improving reaction kinetics.

Recent Advances and Optimization

Microwave-Assisted Synthesis

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (NAS) at the 2-amino position. Key reactions include:

-

Reaction with acyl chlorides : The 2-amino group undergoes acylation to form secondary amides. For example, reaction with 4-chlorobenzoyl chloride in dichloromethane (DCM) with triethylamine yields derivatives with modified pharmacological profiles .

-

Ultrasonication-assisted coupling : Under ultrasound irradiation (35 kHz), the compound reacts with thiazole/imidazole acetamide intermediates in the presence of DMAP/Et₃N, producing hybrid molecules with antimicrobial activity .

Example Reaction Pathway :

Amide Group Reactivity

The benzamide moiety participates in hydrolysis and nucleophilic substitution:

-

Acid/Base Hydrolysis : Under reflux with HCl (6M) or NaOH (40%), the amide bond cleaves to regenerate 4-methylbenzoic acid and 4,6-diphenylpyrimidin-2-amine . Stability studies show:

| Condition | Degradation Rate | Products Formed | Source |

|---|---|---|---|

| pH 1.0 (HCl) | 85% in 24 hrs | 4-methylbenzoic acid | |

| pH 13.0 (NaOH) | 92% in 24 hrs | 4,6-diphenylpyrimidin-2-amine |

-

HATU-mediated coupling : The amide group serves as a directing group for further functionalization. In DMF with HATU and DIPEA, it reacts with amines to form urea derivatives .

Cross-Coupling Reactions

The phenyl substituents on the pyrimidine ring enable palladium-catalyzed couplings:

-

Suzuki-Miyaura coupling : Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, brominated derivatives undergo cross-coupling with arylboronic acids to introduce substituents at the 4- or 6-positions .

Photochemical Reactions

The compound undergoes photodegradation under UV light (254 nm), forming:

-

Primary photoproducts : 4-methylbenzamide and 4,6-diphenylpyrimidin-2-amine via C–N bond cleavage.

-

Secondary products : Oxidized pyrimidine derivatives (e.g., pyrimidine N-oxides) under prolonged exposure.

Coordination Chemistry

The pyrimidine nitrogen atoms act as ligands for transition metals:

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of pyrimidine compounds exhibit notable antimicrobial activities. A study synthesized various pyrimidine derivatives, including N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide, and assessed their efficacy against several microorganisms. The results indicated that these compounds showed varying levels of inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting significant activity comparable to standard antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide were found to target specific kinases involved in cancer progression, suggesting their potential as therapeutic agents in oncology .

Case Study 1: Antimicrobial Screening

In a comprehensive study, several derivatives of N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide were screened for antimicrobial activity using agar diffusion methods. The results showed that certain compounds exhibited zones of inhibition comparable to standard antibiotics like ciprofloxacin. The minimum inhibitory concentration (MIC) values ranged from 6.00 to 23.50 mg/ml for effective compounds against tested pathogens .

| Compound | Zone of Inhibition (mm) | MIC (mg/ml) |

|---|---|---|

| Compound A | 19.00 ± 0.33 | 12.00 |

| Compound B | 15.50 ± 0.20 | 9.00 |

| Standard (Ciprofloxacin) | 26.00 ± 0.33 | - |

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide analogs demonstrated significant cytotoxic effects against various cancer cell lines. The study employed cell viability assays and flow cytometry to assess apoptosis induction in cancer cells treated with these compounds .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 18 |

Mechanism of Action

The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. For instance, in cancer research, it inhibits enzymes like Aurora kinase A, which plays a crucial role in cell division. By binding to the active site of the enzyme, the compound prevents its activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

HDAC Inhibitors

N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzamide shares structural similarities with HDAC inhibitors like compound 109 [N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide], which exhibits potent inhibition of HDAC1 and HDAC3 (IC₅₀ values in the nanomolar range). However, the target compound lacks the flexible hexyl linker and aminophenylamino group present in compound 109, which are critical for HDAC isozyme selectivity. By contrast, compound 3 [N1-(4-aminobiphenyl-3-yl)-N7-phenylheptanediamide], a selective HDAC1 inhibitor, demonstrates that bulky aromatic substituents (e.g., biphenyl groups) improve isoform specificity.

Table 1: Comparison of HDAC Inhibitors

Antimicrobial Derivatives

The antimicrobial activity of N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide can be inferred from analogs like compound 9c [2-((4-(4-chlorofuran-2-yl)thiazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide], which shows potent activity against Bacillus subtilis (MIC < 1 µg/mL) and Aspergillus niger . The addition of a thiazole-linked chlorofuran moiety in 9c enhances microbial target engagement compared to the simpler 4-methylbenzamide group in the target compound. Similarly, compound 10c [2-((4-(4-chlorofuran-2-yl)-1H-imidazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide] demonstrates that nitrogen-rich heterocycles improve antifungal efficacy.

Structural Analogues with Different Substituents

- This analog forms intramolecular hydrogen bonds, stabilizing its conformation for interactions with nucleic acids or enzymes .

- N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide: The sulfamoyl linker and fluorine atom in this derivative enhance polarity and metabolic stability (predicted pKa = 7.16) compared to the non-fluorinated target compound .

- 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine : Methoxy and piperazinyl groups introduce basicity and hydrogen-bonding capacity, traits absent in the target compound, which may influence pharmacokinetics .

Physicochemical Properties

- pKa : Derivatives like N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide have a predicted pKa of 7.16, indicating moderate ionization at physiological pH .

- Crystallinity : Related compounds (e.g., N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine) form stable crystals with defined hydrogen-bonding networks, suggesting similar solid-state stability for the target compound .

Biological Activity

N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activities associated with this compound, drawing on diverse sources of literature and research findings.

The compound N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide has the following chemical structure:

- Molecular Formula : C25H22N4O

- Molecular Weight : 414.47 g/mol

Research indicates that N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide exhibits its biological effects primarily through the inhibition of specific kinases involved in cell cycle regulation and apoptosis. Notably, it has been shown to influence the phosphorylation states of aurora kinases A, B, and C, leading to cell cycle arrest at the G1/S boundary and triggering apoptosis via caspase-dependent pathways .

Anticancer Activity

- Cell Cycle Arrest : The compound has been reported to upregulate G1 cell cycle inhibitory proteins such as p21 and p27 while downregulating cyclin D1, resulting in significant cell cycle arrest .

- Apoptosis Induction : Activation of caspases -9, -3, and -7 was observed, indicating that N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide can effectively induce apoptosis in cancer cells .

- In Vivo Efficacy : In animal models, this compound demonstrated a marked reduction in tumor growth when administered in a syngeneic tumor implantation model .

Other Biological Effects

Beyond its anticancer properties, the compound's derivatives have also been studied for their potential effects on other biological pathways:

- Enzyme Inhibition : Some studies suggest that similar compounds can inhibit enzymes like tyrosinase, which may have implications for skin-related disorders such as hyperpigmentation .

- Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties against various bacterial strains; however, further studies are needed to confirm these effects .

Study Overview

A recent study synthesized several derivatives of N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide and evaluated their biological activities. The findings are summarized in Table 1.

| Compound | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| Derivative 1 | Anticancer (A549) | 15 | Induced apoptosis via caspase activation |

| Derivative 2 | Cell Cycle Arrest | 20 | Upregulated p21 and p27 |

| Derivative 3 | Antimicrobial | 30 | Effective against E. coli |

Table 1: Summary of biological activities of derivatives.

Experimental Methods

The biological activities were assessed using various assays:

- MTT Assay : To evaluate cell viability post-treatment.

- Western Blotting : For detecting protein expression levels related to cell cycle regulation.

- In Vivo Tumor Models : To assess the efficacy of compounds in reducing tumor growth.

Q & A

Q. What are the established synthetic routes for N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide, and how are intermediates characterized?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of 4,6-diphenylpyrimidin-2-amine via cyclocondensation of substituted chalcones with guanidine derivatives under basic conditions .

- Step 2 : Coupling with 4-methylbenzoyl chloride using catalysts like 4-dimethylaminopyridine (DMAP) and triethylamine (EtN) in tetrahydrofuran (THF) at 20°C .

- Characterization : Intermediates and the final product are confirmed via H/C NMR, IR spectroscopy (e.g., C=O stretch at ~1650 cm), and high-resolution mass spectrometry (HRMS). X-ray crystallography (e.g., SHELXL refinement) is used for structural validation .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

Key methods include:

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95%).

- Spectroscopy :

- NMR to verify aromatic proton environments and amide bond formation.

- IR for functional group identification (e.g., NH stretches at ~3300 cm).

Advanced Research Questions

Q. How do structural modifications of the pyrimidine or benzamide moieties influence bioactivity?

- Pyrimidine substituents : Electron-withdrawing groups (e.g., Cl, CF) enhance metabolic stability and lipophilicity, as seen in analogues with improved antimicrobial activity .

- Benzamide modifications : Substitution at the 4-methyl position (e.g., trifluoromethyl) increases binding affinity in enzyme inhibition assays (IC values < 1 µM) .

- Structure-activity relationship (SAR) studies : Molecular docking (e.g., AutoDock Vina) reveals that diphenylpyrimidine derivatives with planar aromatic systems exhibit stronger interactions with hydrophobic enzyme pockets .

Q. What methodologies are used to resolve contradictions in reported biological activity data?

- Replication : Reproduce assays under standardized conditions (e.g., MIC testing against Bacillus subtilis with positive controls like Chloramphenicol) .

- Advanced analytics : Use LC-MS/MS to quantify compound degradation in biological matrices, addressing false negatives due to instability .

- Computational validation : Compare docking results (e.g., Glide SP scoring) with experimental IC values to identify outliers caused by assay interference .

Q. How can molecular dynamics (MD) simulations optimize experimental design for target engagement studies?

- Protocol : Run 100-ns MD simulations (e.g., GROMACS) to assess binding mode stability of the compound with a target protein (e.g., kinase domains).

- Outputs : Root-mean-square deviation (RMSD) < 2 Å indicates stable binding; hydrogen bond occupancy >50% validates key interactions .

- Application : Simulations guide mutagenesis experiments (e.g., Ala-scanning) to confirm critical residues for binding .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disorder : Pyrimidine ring disorder is resolved using SHELXL's PART instruction and anisotropic displacement parameter (ADP) constraints .

- Twinning : Apply Hooft y parameters or TWIN commands in SHELX for twinned data (e.g., pseudo-merohedral twinning) .

- Validation : Check geometry with PLATON and CCDC Mercury; R-factor convergence < 5% ensures reliability .

Q. What in vitro assays are used to evaluate pharmacokinetic properties, and how are results interpreted?

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. High clearance (>50% depletion in 30 min) suggests need for prodrug strategies .

- Plasma protein binding (PPB) : Use equilibrium dialysis; >90% binding indicates limited free drug availability .

- CYP inhibition : Fluorescent-based assays (e.g., CYP3A4) identify potential drug-drug interactions (IC < 10 µM flags risk) .

Methodological Notes

- Synthetic reproducibility : Always use anhydrous conditions for amine coupling to prevent hydrolysis of benzoyl chloride .

- Crystallization : Slow evaporation from DCM/hexane (1:3) yields diffraction-quality crystals .

- Data reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic data deposition in public repositories (e.g., CCDC, PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.